Methyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with benzaldehydes using an oxidation agent such as sodium metabisulphite in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it a preferred method for laboratory synthesis.
Industrial Production Methods
In industrial settings, the production of benzimidazole derivatives can be scaled up using continuous flow reactors and microdroplet synthesis techniques. These methods enhance reaction rates and yields by utilizing electrostatically charged microdroplets generated using a nano-electrospray ion source . This approach allows for the efficient and rapid synthesis of the desired compounds without the need for additional catalysts or reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, leading to the disruption of microtubule formation and cell division . This mechanism is particularly relevant in the context of anticancer research, where the compound’s ability to inhibit cell proliferation is of significant interest.
Comparison with Similar Compounds
Similar Compounds
Mebendazole: A benzimidazole anthelmintic used to treat helminth infections.
Osimertinib: A benzimidazole-based anticancer drug used to treat non-small cell lung cancer.
Nocodazole: A benzimidazole derivative that disrupts microtubule formation and is used in cell biology research.
Uniqueness
Methyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenyl and dihydropyrimido[1,2-a]benzimidazole moieties contribute to its versatility in various applications, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O3/c1-4-27-15-9-7-8-14(12-15)19-18(20(25)26-3)13(2)22-21-23-16-10-5-6-11-17(16)24(19)21/h5-12,19H,4H2,1-3H3,(H,22,23) |
InChI Key |
UPANWCDIDYHRAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC |
Origin of Product |
United States |
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